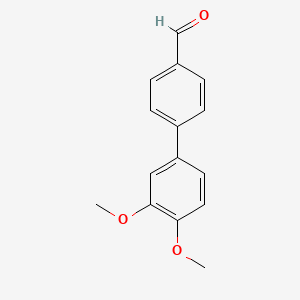

3',4'-Dimethoxybiphenyl-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-8-7-13(9-15(14)18-2)12-5-3-11(10-16)4-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQPTZAAUROJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374311 | |

| Record name | 3',4'-Dimethoxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640769-65-9 | |

| Record name | 3',4'-Dimethoxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 640769-65-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3',4'-Dimethoxybiphenyl-4-carbaldehyde for Advanced Research and Drug Development

Foreword: The Strategic Value of Biphenyl Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the biphenyl moiety stands out as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds. Its unique stereochemical properties, including a defined torsional angle and the ability to present substituents in distinct spatial orientations, allow for precise interactions with biological targets. Within this important class of molecules, 3',4'-Dimethoxybiphenyl-4-carbaldehyde represents a particularly valuable building block. The presence of the dimethoxy substitution pattern on one phenyl ring and a reactive carbaldehyde group on the other provides a versatile platform for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of this compound, from its synthesis and chemical properties to its potential applications in the development of next-generation therapeutics.

Core Compound Identification and Physicochemical Properties

This compound is a biphenyl derivative characterized by a formyl group at the 4-position of one phenyl ring and methoxy groups at the 3' and 4'-positions of the second ring.

| Property | Value | Source |

| CAS Number | 640769-65-9 | [1][2] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |

| Molecular Weight | 242.27 g/mol | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)OC | |

| InChI Key | PEIHWSWXATULIX-UHFFFAOYSA-N | [3] |

| Appearance | (Predicted) Off-white to pale yellow solid | |

| Solubility | (Predicted) Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. |

Note: Some physical properties like appearance and solubility are predicted based on structurally similar compounds, as specific experimental data is not widely published. Researchers should verify these properties with their own material.

Synthesis of this compound: The Suzuki-Miyaura Coupling

The most efficient and widely adopted method for the synthesis of unsymmetrical biphenyls like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This reaction forms a carbon-carbon bond between an aryl halide and an organoboron species, offering high yields, mild reaction conditions, and tolerance to a wide range of functional groups.[6]

The general scheme for the synthesis involves the coupling of 4-formylphenylboronic acid with 4-bromo-1,2-dimethoxybenzene (or vice versa, using 4-bromobenzaldehyde and 3,4-dimethoxyphenylboronic acid).

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. The cycle consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromo-1,2-dimethoxybenzene) to form a Pd(II) complex.

-

Transmetalation: The organoboron species (e.g., 4-formylphenylboronic acid) reacts with the Pd(II) complex in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of this compound. Note: This is a general guideline and may require optimization.

Materials:

-

4-Bromobenzaldehyde (1.0 equiv)

-

3,4-Dimethoxyphenylboronic acid (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)

-

Triphenylphosphine (PPh₃; 0.04 equiv)

-

Potassium carbonate (K₂CO₃; 2.0 equiv)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add 4-bromobenzaldehyde, 3,4-dimethoxyphenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add the palladium acetate and triphenylphosphine catalysts.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[7]

Applications in Drug Discovery and Medicinal Chemistry

The 3',4'-dimethoxyphenyl moiety is a common feature in many biologically active molecules, recognized for its ability to engage in hydrogen bonding and other non-covalent interactions with protein targets. The biphenyl scaffold provides a rigid core to orient this and other pharmacophoric groups. The aldehyde functionality serves as a versatile chemical handle for further synthetic modifications, allowing for the construction of diverse compound libraries for high-throughput screening.

A Scaffold for Novel Anticancer Agents

The 3,4-dimethoxyphenyl group is present in derivatives that have been investigated as inhibitors of key cancer-related targets. For instance, studies on 3-substituted-5-(3,4-dimethoxy-phenyl)-3H-[4][5][8]oxadiazole-2-thione derivatives have shown their potential to interact with the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often implicated in cancer cell proliferation.[9] The biphenyl structure of this compound could serve as a foundational element for designing new EGFR inhibitors, where the second phenyl ring can be functionalized to explore additional binding pockets.

Reversing Multidrug Resistance in Chemotherapy

A significant challenge in cancer treatment is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). Novel P-gp inhibitors have been designed using scaffolds that incorporate dimethoxy-substituted aromatic rings.[10] this compound provides a starting point for the synthesis of new P-gp inhibitors, where the aldehyde can be elaborated into more complex side chains designed to block the efflux pump's activity.

A Building Block for Diverse Therapeutic Areas

The versatility of the 3',4'-dimethoxyphenyl motif extends to other therapeutic areas. For example, 3,4,5-trimethoxybenzaldehyde is a key precursor in the synthesis of the antibacterial drug Trimethoprim and has been incorporated into antinarcotic agents.[11][12] Similarly, 2,3,4-trimethoxybenzaldehyde is a starting material for the anti-anginal drug Trimetazidine.[13] This highlights the potential of methoxy-substituted phenyl compounds to serve as privileged fragments in drug design. The biphenyl structure of the title compound offers an opportunity to develop analogues with potentially improved pharmacokinetic or pharmacodynamic properties.

Caption: Drug Discovery Workflow.

Safety, Handling, and Storage

-

Hazard Classification (Anticipated):

-

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[16]

-

Avoid breathing dust, fumes, or vapors.[17]

-

Avoid contact with skin, eyes, and clothing.[18]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14][15]

-

Wash hands thoroughly after handling.[17]

-

-

Storage:

-

First Aid Measures:

-

If inhaled: Move the person to fresh air.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.[17]

-

Disclaimer: This safety information is based on related compounds and should be used as a guideline only. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion and Future Outlook

This compound is a compound of significant interest for researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis via the robust Suzuki-Miyaura coupling, combined with the versatile reactivity of the aldehyde group and the favorable pharmacophoric features of the dimethoxy-biphenyl scaffold, positions it as a valuable building block for the discovery of new bioactive molecules. As the demand for novel therapeutics targeting complex diseases continues to grow, the strategic use of such well-designed molecular starting points will be paramount in the development of the next generation of medicines.

References

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Retrieved from [Link]

-

Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Suzuki Cross-Coupling Mechanism | Organic Chemistry. (2020, June 5). [Video]. YouTube. Retrieved from [Link]

-

3',4'-Dimethylbiphenyl-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... (n.d.). ResearchGate. Retrieved from [Link]

-

SAFETY DATA SHEET. (2025, September 10). Thermo Fisher Scientific. Retrieved from [Link]

-

3,4-Dimethoxybenzaldehyde SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

CID 87812279 | C18H20O6. (n.d.). PubChem. Retrieved from [Link]

-

SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. (1998). Organic Syntheses, 75, 53. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 3-Substituted-5-(3,4-dimethoxy-phenyl)-3H-[4][5][8]oxadiazole-2-Thione Derivatives as Anticancer Agents. (n.d.). Chemical Methodologies. Retrieved from [Link]

-

Design, synthesis and Biological Evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as Novel P-Glycoprotein inhibitors Reversing Multidrug Resistance. (n.d.). ResearchGate. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

-

Synthesis of Some New Biheterocycles by a One-Pot Suzuki-Miyaura Coupling Reaction. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Qiu, Y., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175. Retrieved from [Link]

-

3',4'-Dimethoxy-biphenyl-4-carbaldehyde. (n.d.). Oakwood Chemical. Retrieved from [Link]

-

Jung, J. C., et al. (2010). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 38-43. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3',4'-Dimethoxy-biphenyl-4-carbaldehyde [oakwoodchemical.com]

- 3. 3′,4′-Dimethoxybiphenyl-3-carbaldehyde | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chemmethod.com [chemmethod.com]

- 10. Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. westliberty.edu [westliberty.edu]

- 18. fishersci.com [fishersci.com]

3',4'-Dimethoxybiphenyl-4-carbaldehyde molecular weight

An In-Depth Technical Guide to 3',4'-Dimethoxybiphenyl-4-carbaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic intermediate with significant potential in medicinal chemistry and materials science. We delve into its core physicochemical properties, elucidate a robust synthetic methodology via the Suzuki-Miyaura cross-coupling reaction, and outline a systematic workflow for its analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile biphenyl scaffold in their research and development pipelines.

The Strategic Importance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structure in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. Its rigid, planar structure allows for precise spatial orientation of functional groups, making it an ideal scaffold for designing molecules that interact with biological targets with high affinity and specificity. The introduction of specific substituents, such as the methoxy and aldehyde groups in this compound, further enhances its utility, offering multiple points for chemical modification and fine-tuning of electronic and steric properties. This compound serves as a valuable building block, bridging two key pharmacophores: the biphenyl group and the dimethoxy-substituted phenyl ring, which is present in many natural products and synthetic drugs.[1]

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis and analysis. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 242.27 g/mol | [2] |

| Molecular Formula | C₁₅H₁₄O₃ | [2] |

| CAS Number | 640769-65-9 | [2] |

| IUPAC Name | 3',4'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde | N/A |

| Common Synonyms | 4-(3,4-Dimethoxyphenyl)benzaldehyde | N/A |

| Appearance | Typically an off-white to pale yellow solid | N/A |

Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the two phenyl rings is the critical step in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction stands as the premier method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[3][4][5]

The reaction couples an organoboron compound (e.g., a boronic acid) with an organohalide, catalyzed by a palladium(0) complex. For the target molecule, two primary routes are viable:

-

Route A: Coupling of 4-formylphenylboronic acid with 4-bromo-1,2-dimethoxybenzene.

-

Route B: Coupling of (3,4-dimethoxyphenyl)boronic acid with 4-bromobenzaldehyde.

Both routes are effective; the choice often depends on the commercial availability and cost of the starting materials. The underlying mechanism is a well-established catalytic cycle.

Catalytic Cycle Mechanism

The Suzuki-Miyaura reaction proceeds through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., 4-bromobenzaldehyde), forming a Pd(II) intermediate.[6]

-

Transmetalation: A base activates the organoboron compound, facilitating the transfer of its organic group (e.g., the 3,4-dimethoxyphenyl group) to the palladium center and displacing the halide.[6]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final biphenyl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][7]

Step-by-Step Synthetic Protocol

This protocol is adapted from established procedures for similar biphenyl aldehydes and provides a reliable method for laboratory-scale synthesis.[8]

-

Reactor Setup: In a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, charge 4-bromobenzaldehyde (1.0 equiv), (3,4-dimethoxyphenyl)boronic acid (1.05 equiv), and a suitable solvent such as 1-propanol or a toluene/water mixture.

-

Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst and Base Addition: Add the palladium catalyst, such as palladium(II) acetate (0.003 equiv), a phosphine ligand like triphenylphosphine (0.009 equiv), and an aqueous solution of a base, typically 2M sodium carbonate (1.2 equiv).[8] The base is crucial for the transmetalation step.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) under the inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR analysis of aliquots. Completion is often observed within 1-4 hours.[9]

-

Workup: Once the reaction is complete, cool the mixture to room temperature and add water to dissolve the inorganic salts. Extract the aqueous phase with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield pure this compound.[8]

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a comprehensive structural analysis.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.[11]

-

¹H NMR Protocol: Dissolve 5-10 mg of the sample in deuterated chloroform (CDCl₃). The spectrum will show distinct signals for each unique proton environment.

-

¹³C NMR Protocol: A more concentrated sample (20-50 mg) is used. The proton-decoupled spectrum provides a single peak for each unique carbon atom.

| Expected Spectroscopic Data | |

| ¹H NMR | Aldehyde proton (CHO): A singlet around δ 9.9-10.1 ppm. Aromatic protons: A complex series of doublets and multiplets between δ 6.9-8.0 ppm. The protons on the aldehyde-bearing ring will be further downfield. Methoxy protons (OCH₃): Two distinct singlets around δ 3.9-4.0 ppm, each integrating to 3H. |

| ¹³C NMR | Carbonyl carbon (C=O): A signal around δ 190-192 ppm. Aromatic carbons: Multiple signals between δ 110-155 ppm. The two carbons bonded to the methoxy groups will be significantly shielded. Methoxy carbons (OCH₃): Two signals around δ 55-56 ppm. |

| FT-IR (KBr Pellet or Thin Film) | C=O stretch (aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹. C-H stretch (aromatic): Signals just above 3000 cm⁻¹. C-O stretch (ether): Strong bands in the 1250-1270 cm⁻¹ and 1020-1040 cm⁻¹ region. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): A prominent peak at m/z = 242.27, corresponding to the molecular weight of the compound. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.[10] A sample can be analyzed as a KBr pellet or as a thin film on a salt plate. The presence of a strong carbonyl stretch confirms the aldehyde, and strong C-O stretches confirm the methoxy ethers.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, serving as a final confirmation of its identity.[10] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can be used. The detection of the molecular ion peak at the calculated mass confirms the successful synthesis.[12]

Applications in Medicinal Chemistry and Drug Discovery

While this compound is primarily a synthetic intermediate, its structural motifs are of high interest in drug development. The dimethoxy-phenyl group is a key feature in many biologically active molecules, including the antihypertensive drug Prazosin and the versatile intermediate Veratraldehyde (3,4-dimethoxybenzaldehyde).[13]

This compound serves as an excellent starting point for synthesizing more complex molecules. The aldehyde group is a versatile handle for various chemical transformations:

-

Reductive Amination: To introduce diverse amine functionalities, creating libraries of potential drug candidates.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, extending the carbon skeleton.

-

Oxidation: To form the corresponding carboxylic acid, another valuable functional group for amide bond formation or esterification.

-

Condensation Reactions: To build heterocyclic rings, which are common in pharmaceutical agents.

By leveraging this intermediate, researchers can efficiently synthesize novel biphenyl derivatives for screening as enzyme inhibitors, receptor antagonists, or other therapeutic agents.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and disposal information.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is derived from its embedded biphenyl and dimethoxy-phenyl scaffolds. Its synthesis is readily achieved through the robust and scalable Suzuki-Miyaura cross-coupling reaction. A standard suite of analytical techniques can be employed to verify its structure and purity with high confidence. For researchers in drug discovery and materials science, this compound represents a versatile platform for the development of novel, high-performance molecules.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

-

Valerie, E. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Leeds. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Retrieved from [Link]

-

PubChem. (n.d.). 3',4'-Dimethylbiphenyl-3-carbaldehyde. Retrieved from [Link]

-

NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. mt.com [mt.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Biphenyl(92-52-4) MS spectrum [chemicalbook.com]

- 13. What is 3,4-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 3',4'-Dimethoxybiphenyl-4-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for producing 3',4'-Dimethoxybiphenyl-4-carbaldehyde, a key biaryl intermediate. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, recognized for its high efficiency, functional group tolerance, and favorable environmental profile. This document details the underlying mechanistic principles, offers a critical analysis of retrosynthetic strategies, and presents a field-proven, step-by-step experimental protocol. Alternative methodologies, such as the Stille coupling, are also discussed to provide a comparative context. The guide is intended for researchers, chemists, and process development professionals engaged in fine chemical and pharmaceutical synthesis, offering the technical depth required to ensure reproducible, high-yield outcomes.

Introduction

The synthesis of unsymmetrical biaryl compounds is a cornerstone of modern organic chemistry, with these scaffolds forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] this compound (Molecular Formula: C₁₅H₁₄O₃, Molecular Weight: 242.27 g/mol ) is a valuable bifunctional intermediate, featuring a dimethoxy-substituted phenyl ring coupled to a formyl-substituted phenyl ring.[2] The aldehyde group serves as a versatile handle for subsequent transformations, making this molecule a strategic building block in multi-step syntheses.

The most robust and widely adopted method for constructing such C(sp²)-C(sp²) bonds is the palladium-catalyzed cross-coupling reaction.[1] Among these, the Suzuki-Miyaura coupling, which utilizes organoboron reagents, is preeminent due to the stability, low toxicity, and commercial availability of the boronic acid precursors.[3][4] This guide will provide an in-depth exploration of the Suzuki-Miyaura pathway as the recommended route for synthesizing this compound.

Chapter 1: Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic disconnection of the target molecule at the central C-C bond between the two aromatic rings reveals two primary Suzuki-Miyaura coupling strategies. The choice between these pathways often depends on the commercial availability, cost, and stability of the required starting materials.

Figure 1: Retrosynthetic analysis of the target molecule.

Pathway A involves the coupling of 3,4-dimethoxyphenylboronic acid with 4-bromobenzaldehyde . Both precursors are commercially available and relatively inexpensive. This pathway is generally preferred due to the high reactivity and stability of 4-bromobenzaldehyde in typical Suzuki conditions.

Pathway B utilizes 4-formylphenylboronic acid and 4-bromo-1,2-dimethoxybenzene . While also viable, 4-formylphenylboronic acid can be more prone to side reactions, such as self-coupling or protodeboronation, under certain basic conditions, although modern protocols have largely mitigated these issues.

For the purposes of this guide, we will focus on Pathway A as the primary recommended route due to its robustness and the ready availability of its precursors.

Chapter 2: The Suzuki-Miyaura Coupling: Principles and Mechanism

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide or triflate.[3] The reaction's success hinges on a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step.[3]

-

Transmetalation : The organoboron species, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base (e.g., K₂CO₃, K₃PO₄) is crucial for forming a more nucleophilic boronate species, which facilitates this transfer.[6][7]

-

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.[5]

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

The choice of catalyst, ligand, base, and solvent system is critical for optimizing reaction yield and purity.[7][8] For substrates like 4-bromobenzaldehyde, a catalyst system such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate with a phosphine ligand is effective.[8][9] A mixed solvent system, often containing water (e.g., Dioxane/H₂O or Toluene/H₂O), is used to dissolve both the organic substrates and the inorganic base.[8][10]

Chapter 3: Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the synthesis of this compound via Pathway A.

Experimental Workflow Overview

Figure 3: Step-by-step experimental workflow diagram.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Molarity/Equivalents |

| 4-Bromobenzaldehyde | 1122-91-4 | 185.02 | 1.0 equiv |

| 3,4-Dimethoxyphenylboronic acid | 122775-35-3 | 181.98 | 1.1 - 1.2 equiv |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 - 0.05 equiv (3-5 mol%) |

| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 - 3.0 equiv |

| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | Solvent (e.g., 4 parts) |

| Deionized Water | 7732-18-5 | 18.02 | Solvent (e.g., 1 part) |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction |

| Brine (Saturated NaCl solution) | N/A | N/A | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde (1.0 equiv), 3,4-dimethoxyphenylboronic acid (1.1 equiv), and potassium phosphate (2.0 equiv).[8]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[11]

-

Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).[8] Subsequently, add the degassed solvent system, for example, a 4:1 mixture of 1,4-Dioxane and water.[7][8]

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-22 hours.[8]

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.[10]

-

Extraction and Washing: Wash the organic layer sequentially with deionized water and then with brine. Extract the aqueous layer again with ethyl acetate to recover any dissolved product. Combine all organic layers.[10][11]

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[10]

Chapter 4: Purification and Characterization

The crude product obtained is typically a solid that can be purified to a high degree by recrystallization.

Purification Protocol: Recrystallization

-

Solvent Selection: A mixed solvent system such as ethanol/hexane or ethyl acetate/hexane is often effective. The goal is to find a solvent (or solvent pair) in which the compound is soluble when hot but poorly soluble when cold.[13]

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot primary solvent (e.g., boiling ethanol).[13]

-

Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice-water bath for several minutes.[14]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

-

Washing: Wash the collected crystals with a small amount of the cold secondary solvent (e.g., cold hexane) to remove any residual soluble impurities.[13]

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Parameter | Expected Value / Observation |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₅H₁₄O₃[2] |

| Molecular Weight | 242.27[2] |

| ¹H NMR (CDCl₃) | δ ~10.0 (s, 1H, -CHO), ~7.9 (d, 2H), ~7.7 (d, 2H), ~7.2-7.0 (m, 3H), ~3.9 (s, 6H, 2x -OCH₃). Note: Exact shifts and coupling constants may vary slightly.[12][15] |

| ¹³C NMR (CDCl₃) | δ ~191.9, 149.5, 149.2, 147.1, 135.2, 132.0, 130.3, 127.7, 119.8, 111.8, 111.4, 56.1. Note: Exact shifts may vary.[12][15] |

Chapter 5: Alternative Synthetic Pathways

While the Suzuki-Miyaura coupling is the recommended method, it is valuable to understand alternative strategies.

The Stille Coupling

The Stille coupling is another powerful palladium-catalyzed reaction that couples an organohalide with an organotin compound (stannane).[16]

-

Reaction: 4-Bromobenzaldehyde + (3,4-Dimethoxyphenyl)tributylstannane → this compound

Advantages:

-

Organostannanes are often stable to air and moisture.[17]

-

The reaction conditions are generally neutral and tolerate a wide variety of functional groups.[18]

Disadvantages:

-

The primary drawback is the high toxicity of organotin compounds.[4][16]

-

Removal of tin-containing byproducts from the reaction mixture can be difficult and often requires specific workup procedures.[4]

Due to these toxicity and purification challenges, the Stille coupling is now less favored than the Suzuki coupling for many applications, especially in pharmaceutical and industrial settings.[16]

Conclusion

The synthesis of this compound is most effectively and safely achieved via the Suzuki-Miyaura cross-coupling reaction. The pathway utilizing 3,4-dimethoxyphenylboronic acid and 4-bromobenzaldehyde is particularly robust, benefiting from readily available starting materials and well-established, high-yielding protocols. The mild reaction conditions, tolerance of the aldehyde functional group, and the use of non-toxic boronic acid reagents make this the superior strategy for both laboratory-scale synthesis and potential industrial scale-up. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently and reproducibly synthesize this valuable chemical intermediate.

References

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 15. This compound(640769-65-9) 1H NMR [m.chemicalbook.com]

- 16. Stille Coupling [organic-chemistry.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Spectroscopic Analysis of 3',4'-Dimethoxybiphenyl-4-carbaldehyde: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3',4'-Dimethoxybiphenyl-4-carbaldehyde (CAS: 640769-65-9), a key intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science applications. For researchers and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. This document serves as an authoritative reference, detailing the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound. By not only presenting the data but also explaining the underlying principles and experimental causality, this guide aims to empower scientists to confidently identify, characterize, and utilize this versatile chemical building block.

Compound Profile

This compound is a biphenyl derivative functionalized with two methoxy groups and an aldehyde. This substitution pattern makes it an important precursor, particularly in reactions requiring a reactive aldehyde and a tunable aromatic system, such as Suzuki or Buchwald-Hartwig couplings.[1][2] The molecular structure and key identifiers are summarized below.

Structure:

| Property | Value | Source |

| IUPAC Name | 4-(3,4-Dimethoxyphenyl)benzaldehyde | [3] |

| CAS Number | 640769-65-9 | [4][5] |

| Molecular Formula | C₁₅H₁₄O₃ | [4][5] |

| Molecular Weight | 242.27 g/mol | [4][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic environments of ¹H and ¹³C nuclei.

Rationale for Experimental Choices

The choice of deuterated chloroform (CDCl₃) as the solvent is standard for non-polar to moderately polar organic compounds, as it offers excellent solubility and its residual solvent peak does not interfere with key signals of the analyte. A 400 MHz or higher field strength is chosen to ensure adequate signal dispersion, particularly in the complex aromatic region of the ¹H NMR spectrum, allowing for the resolution of fine coupling patterns.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule. The electron-withdrawing nature of the aldehyde group and the electron-donating effects of the methoxy groups create a distinct and predictable set of signals.

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde-H | ~10.05 | Singlet (s) | N/A | 1H |

| Aromatic-H (ortho to CHO) | ~7.95 | Doublet (d) | ~8.2 | 2H |

| Aromatic-H (meta to CHO) | ~7.75 | Doublet (d) | ~8.2 | 2H |

| Aromatic-H (H-2') | ~7.20 | Doublet (d) | ~2.0 | 1H |

| Aromatic-H (H-6') | ~7.15 | Doublet of Doublets (dd) | ~8.4, 2.0 | 1H |

| Aromatic-H (H-5') | ~6.98 | Doublet (d) | ~8.4 | 1H |

| Methoxy-H (C4'-OCH₃) | ~3.95 | Singlet (s) | N/A | 3H |

| Methoxy-H (C3'-OCH₃) | ~3.92 | Singlet (s) | N/A | 3H |

Interpretation:

-

Aldehyde Proton (CHO): This proton appears as a sharp singlet significantly downfield (~10.05 ppm) due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group.[6]

-

Ring A Protons (Carbaldehyde Ring): The protons on the aldehyde-bearing ring appear as two distinct doublets. The protons ortho to the aldehyde (~7.95 ppm) are more deshielded than the meta protons (~7.75 ppm) due to the anisotropic effect and electron-withdrawing nature of the carbonyl group.

-

Ring B Protons (Dimethoxy Ring): The three protons on the dimethoxy-substituted ring exhibit a characteristic splitting pattern. The proton at the 2' position is a doublet coupled to the 6' proton. The 6' proton appears as a doublet of doublets, coupled to both the 5' and 2' protons. The 5' proton is a doublet coupled to the 6' proton.

-

Methoxy Protons (OCH₃): The two methoxy groups appear as sharp singlets around 3.9 ppm, integrating to three protons each. Their exact chemical shifts may be slightly different due to their distinct positions on the aromatic ring.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) |

| Aldehyde (C=O) | ~191.5 |

| Aromatic (C-4') | ~151.0 |

| Aromatic (C-3') | ~149.5 |

| Aromatic (C-4) | ~147.5 |

| Aromatic (C-1) | ~135.0 |

| Aromatic (C-1') | ~132.0 |

| Aromatic (C-2, C-6) | ~130.5 |

| Aromatic (C-3, C-5) | ~127.5 |

| Aromatic (C-6') | ~120.0 |

| Aromatic (C-2') | ~112.0 |

| Aromatic (C-5') | ~111.5 |

| Methoxy (-OCH₃) | ~56.0 |

Interpretation:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, appearing far downfield around 191.5 ppm.[6]

-

Oxygenated Aromatic Carbons: The carbons directly attached to the methoxy groups (C-3' and C-4') are significantly deshielded and appear in the 149-151 ppm range.

-

Quaternary Carbons: The four quaternary carbons (C-1, C-4, C-1', C-4', C-3') are identifiable by their lower intensity in a standard spectrum and their positions in the aromatic region.

-

Protonated Aromatic Carbons: The remaining CH carbons of the aromatic rings appear between 111 and 131 ppm. The electron-donating methoxy groups cause an upfield shift (shielding) for the carbons on Ring B compared to those on the electron-deficient Ring A.

-

Methoxy Carbons: The two carbons of the methoxy groups are highly shielded and appear upfield around 56.0 ppm.[1]

Standard NMR Data Acquisition Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Insert the tube into the NMR spectrometer (e.g., 400 MHz Bruker Avance).

-

Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Acquisition: Acquire the ¹H spectrum using a standard pulse sequence (e.g., 'zg30'). Key parameters include a 30° pulse angle, a spectral width of ~16 ppm, and 16-32 scans.

-

¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30'). Key parameters include a 30° pulse angle, a spectral width of ~240 ppm, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Spectral Data and Interpretation

The IR spectrum is dominated by strong absorptions corresponding to the aldehyde and ether functionalities, as well as the aromatic rings.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2840 & ~2740 | C-H Stretch (Aldehyde) | Medium-Weak |

| ~1680-1700 | C=O Stretch (Conjugated Aldehyde) | Strong |

| ~1605 & ~1585 | C=C Stretch (Aromatic Ring) | Strong-Medium |

| ~1270 & ~1025 | C-O Stretch (Aryl Ether) | Strong |

| ~3050 | C-H Stretch (Aromatic) | Medium |

| ~2950 | C-H Stretch (Aliphatic, -OCH₃) | Medium |

Interpretation:

-

Aldehyde Group: The most diagnostic feature is the strong C=O stretching absorption around 1685 cm⁻¹.[1] Its position below 1700 cm⁻¹ confirms conjugation with the aromatic ring. Additionally, the two weak bands for the aldehydic C-H stretch near 2840 and 2740 cm⁻¹ are characteristic.

-

Aromatic System: Strong to medium bands around 1605 and 1585 cm⁻¹ are indicative of the C=C stretching vibrations within the two aromatic rings.

-

Ether Linkages: The presence of the two methoxy groups is confirmed by very strong C-O stretching bands, typically one for the asymmetric stretch (~1270 cm⁻¹) and another for the symmetric stretch (~1025 cm⁻¹).

Standard FT-IR (ATR) Data Acquisition Protocol

Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about a molecule's fragmentation patterns, further confirming its identity.

Mass Spectrum Analysis

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed would be the protonated molecule. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.

-

Molecular Ion: The calculated exact mass for C₁₅H₁₄O₃ is 242.0892. In ESI-MS, this would typically be observed as the protonated molecule [M+H]⁺ at m/z 243.0965 or as a sodium adduct [M+Na]⁺ at m/z 265.0784.

-

Fragmentation Pattern (Predicted under EI): With a harder ionization technique like Electron Ionization (EI), characteristic fragments would be observed:

-

m/z 241: Loss of a hydrogen radical ([M-H]⁺) from the aldehyde is a common fragmentation pathway.

-

m/z 213: Loss of the formyl radical ([M-CHO]⁺).

-

m/z 198: Subsequent loss of a methyl radical from the m/z 213 fragment.

-

The mass spectrum of the related 3,4-dimethoxybenzaldehyde shows a strong molecular ion peak and loss of a hydrogen radical.[7]

-

Standard ESI-MS Data Acquisition Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Mass Analysis: Set the mass analyzer (e.g., TOF or Orbitrap) to scan a relevant m/z range (e.g., 100-500) in positive ion mode.

-

Data Acquisition: Acquire data for a short period (e.g., 1 minute) to obtain an averaged mass spectrum with high signal-to-noise ratio.

Conclusion

The collective spectroscopic data provides an unequivocal structural confirmation of this compound. ¹H and ¹³C NMR define the precise connectivity and electronic environment of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the key aldehyde and aryl ether functional groups. Finally, mass spectrometry validates the molecular formula and overall molecular weight. This guide provides the foundational data and protocols necessary for the confident identification and application of this compound in advanced chemical research.

References

-

MDPI. (2021). 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). Retrieved from [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis route of the title compound. Retrieved from [Link]

-

International Journal of Chemical Engineering and Applications. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy- IR Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

-

Beilstein Journals. (n.d.). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 3',4'-Dimethoxybiphenyl-4-carbaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3',4'-dimethoxybiphenyl-4-carbaldehyde, a key intermediate in various synthetic pathways. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a robust predictive framework based on the molecule's physicochemical properties and the principles of Hansen Solubility Parameters (HSP). Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of organic solvents, leveraging the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection, accelerating process development, and ensuring the reproducibility of experimental outcomes.

Introduction: The Significance of Solubility in a Research and Development Context

This compound (CAS: 640769-65-9) is a bi-aryl aldehyde whose utility spans various domains of chemical synthesis, including the development of novel pharmaceutical agents and functional materials. The solubility of this compound in organic solvents is a critical physical property that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility profile is paramount for the rational design of synthetic routes, the optimization of reaction conditions, and the development of robust crystallization and purification protocols. This guide provides both a theoretical framework for predicting solubility and a practical guide for its empirical determination, thereby empowering researchers to navigate the challenges of solvent selection and process scale-up with confidence.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Predicted logP | 3.14 | Molinspiration |

| Predicted Polar Surface Area (PSA) | 43.37 Ų | Molinspiration |

The predicted octanol-water partition coefficient (logP) of 3.14 suggests that this compound is a moderately lipophilic compound, indicating a preference for non-polar environments over aqueous media. The polar surface area (PSA) of 43.37 Ų arises from the oxygen atoms of the aldehyde and methoxy groups. This value suggests a moderate capacity for polar interactions, including hydrogen bonding with suitable solvent molecules.[2] These properties collectively indicate that the compound will exhibit limited solubility in highly polar solvents like water and better solubility in a range of organic solvents with intermediate to low polarity.

Theoretical Framework for Solubility Prediction: A Hansen Solubility Parameter (HSP) Approach

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model offers a powerful framework.[3][4] HSP theory posits that the total cohesive energy of a substance can be deconstructed into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3] Solvents and solutes with similar HSP values are more likely to be miscible.

Estimated Hansen Solubility Parameters for this compound

While dedicated software is typically required for precise HSP prediction, a reasonable estimation can be made by considering the contributions of the molecule's constituent parts. The biphenyl core provides a strong dispersion component, the aldehyde group contributes significantly to the polar component, and the methoxy groups offer both polar and hydrogen-bonding acceptor capabilities. Based on these structural features, the estimated HSP values for this compound are presented below.

| Hansen Parameter | Estimated Value (MPa⁰⁵) | Rationale |

| δD (Dispersion) | 18.5 - 20.0 | Dominated by the large, non-polar biphenyl structure. |

| δP (Polar) | 8.0 - 10.0 | Significant contribution from the polar carbonyl group of the aldehyde. |

| δH (Hydrogen Bonding) | 4.0 - 6.0 | Primarily from the hydrogen bond accepting capacity of the oxygen atoms in the aldehyde and methoxy groups. |

Predicting Solubility in Common Organic Solvents using HSP

The "goodness" of a solvent for a particular solute can be estimated by calculating the "distance" (Ra) between their respective points in Hansen space. A smaller Ra indicates a higher likelihood of good solubility. The table below provides the HSP values for a selection of common organic solvents and the calculated Ra relative to the estimated HSP of this compound.

| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Predicted Solubility |

| Toluene | 18.0 | 1.4 | 2.0 | Good |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | Good to Moderate |

| Dichloromethane | 17.0 | 7.3 | 7.1 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | Poor to Moderate |

| Methanol | 14.7 | 12.3 | 22.3 | Poor |

| Hexane | 14.9 | 0.0 | 0.0 | Poor |

| Water | 15.5 | 16.0 | 42.3 | Insoluble |

Note: Solvent HSP data is sourced from publicly available databases.

This predictive analysis suggests that solvents like toluene, dichloromethane, and acetone are likely to be excellent choices for dissolving this compound. Tetrahydrofuran and ethyl acetate are predicted to be moderately effective, while highly polar protic solvents like ethanol and methanol, and non-polar aliphatic solvents like hexane, are expected to be poor solvents. Water is predicted to be an unsuitable solvent.

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are invaluable for initial solvent screening, empirical determination of solubility is essential for accurate process development and regulatory submissions. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

To a series of glass vials, add an excess amount of this compound to a known volume of each selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or rotator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24 to 72 hours) to ensure that thermodynamic equilibrium between the dissolved and undissolved solute is achieved.

-

-

Phase Separation:

-

Following equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature to permit the sedimentation of excess solid.

-

To ensure complete removal of particulate matter, centrifuge the vials.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. For viscous solvents or to guarantee the absence of fine particles, filtering the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

-

Sample Preparation for HPLC Analysis:

-

Accurately dilute the collected supernatant with a suitable solvent, typically the mobile phase to be used in the HPLC analysis, to bring the concentration within the linear range of the calibration curve.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Analyze the calibration standards and the diluted samples by HPLC. A typical HPLC method for an aromatic aldehyde like this would involve:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly effective. For example, a starting point could be 60:40 (v/v) acetonitrile:water.[5]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength corresponding to an absorbance maximum for the compound (a wavelength scan would determine the optimal value, but a starting point of 254 nm or 280 nm is often suitable for aromatic aldehydes).[6][7]

-

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of this compound in the original solvent.

-

Conclusion

This technical guide has provided a dual-pronged approach to understanding the solubility of this compound in organic solvents. Through the application of physicochemical principles and the Hansen Solubility Parameter framework, a predictive understanding of its solubility behavior has been established, enabling a rational, time-efficient initial solvent screening. Complementing this theoretical analysis, a detailed, robust experimental protocol has been outlined to facilitate the precise and accurate empirical determination of its solubility. The integration of these predictive and experimental methodologies empowers researchers to accelerate their development timelines, optimize reaction and purification processes, and ensure the generation of high-quality, reproducible data. The dissemination of such foundational data is crucial for the broader scientific community, fostering innovation and efficiency in the synthesis and application of this and related chemical entities.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

HSPiP - Hansen Solubility Parameters in Practice. (n.d.). Retrieved from [Link]

-

Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties and Bioactivity Score. Retrieved from [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) Tool. Process Chemistry Portal. Retrieved from [Link]

- Determination of some aldehydes by using solid-phase microextraction and high-performance liquid chromatography with UV detection. (2007).

- Ho, K. F., & Lee, S. C. (2002). Effect of HPLC binary mobile phase composition on the analysis of carbonyls.

-

Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]

-

Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

- U.S. Environmental Protection Agency. (1999).

-

Torontech. (2024, July 23). HPLC Testing and Analysis – Detailed Guide for Accurate Results. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

-

Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

-

PubChem. (n.d.). Biphenyl. Retrieved from [Link]

-

The LCGC Blog. (2018, December 10). UV Detection for HPLC – Fundamental Principle, Practical Implications. Retrieved from [Link]

-

Chem-Supply. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Molinspiration. (n.d.). Property Calculation. Retrieved from [Link]

-

OpenMolecules. (n.d.). Property Explorer. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

-

Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). Biphenyl with Water. Retrieved from [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). Biphenyl with Indole. Retrieved from [Link]

- Shityakov, S., Neuhaus, W., Dandekar, T., & Förster, C. (2013). Analysing molecular polar surface descriptors to predict blood-brain barrier permeation. International Journal of Computational Biology and Drug Design, 6(1-2), 144–157.

Sources

Unveiling the Bioactive Potential of 3',4'-Dimethoxybiphenyl-4-carbaldehyde: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Predicted Biological Activities, and Methodologies for Investigation

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3',4'-Dimethoxybiphenyl-4-carbaldehyde, a biphenyl derivative with significant, yet largely unexplored, therapeutic potential. While direct biological studies on this specific molecule are limited, this document synthesizes existing knowledge on structurally related compounds to build a robust predictive profile of its bioactivity. This guide serves as a foundational resource for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, hypothesized mechanisms of action, and validated experimental workflows to investigate its anticancer, anti-inflammatory, and antimicrobial properties. By presenting a clear roadmap for future research, this paper aims to accelerate the exploration of this compound as a promising lead compound in medicinal chemistry.

Introduction: The Biphenyl Scaffold and the Promise of this compound

The biphenyl moiety is a privileged structural motif in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] The specific substitution pattern of functional groups on the biphenyl rings plays a crucial role in determining the molecule's biological profile and mechanism of action.[4][5][6]

This compound (CAS 640769-65-9) is a small molecule characterized by a biphenyl core with two methoxy groups on one phenyl ring and a carbaldehyde group on the other.[7][8] While this compound is commercially available, a thorough review of the scientific literature reveals a notable gap in the investigation of its biological properties. However, the known activities of structurally similar dimethoxybiphenyl and aromatic aldehyde-containing compounds provide a strong basis for predicting its potential as a bioactive agent. This guide will therefore focus on a logical, evidence-based extrapolation of these properties to this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 640769-65-9 | [7] |

| Molecular Formula | C₁₅H₁₄O₃ | [7][8] |

| Molecular Weight | 242.27 g/mol | [7] |

| IUPAC Name | 3',4'-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde | [7] |

Synthesis and Characterization

The efficient synthesis of unsymmetrical biphenyls is crucial for the exploration of their structure-activity relationships. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, offering a versatile route to a diverse range of biphenyl derivatives.[9][10][11]

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of this compound.

Materials:

-

4-Formylphenylboronic acid

-

4-Bromo-1,2-dimethoxybenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 4-formylphenylboronic acid (1.2 eq.), 4-bromo-1,2-dimethoxybenzene (1.0 eq.), and potassium carbonate (2.0 eq.).

-

Add toluene and water in a 4:1 ratio.

-

Degas the mixture by bubbling with argon or nitrogen for 20 minutes.

-

Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the mixture.

-

Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add ethyl acetate.

-

Separate the organic layer and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Predicted Biological Activities and Investigational Strategies

Based on the biological activities of structurally related compounds, this compound is predicted to exhibit anticancer, anti-inflammatory, and antimicrobial properties. This section outlines the rationale for these predictions and provides detailed protocols for their in vitro validation.

Anticancer Activity

Numerous biphenyl derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[9][12] The presence of methoxy groups on the biphenyl scaffold has been associated with anticancer activity, potentially through the induction of apoptosis and cell cycle arrest.[13]

Hypothesized Mechanism of Action: this compound may exert its anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway, characterized by the activation of caspase-3 and -7, and by causing cell cycle arrest at the G2/M phase.

A preliminary assessment of the compound's anticancer potential can be achieved through cytotoxicity assays on a panel of human cancer cell lines.

Table 2: Recommended Human Cancer Cell Lines for Initial Screening

| Cell Line | Cancer Type |

| MCF-7 | Breast Cancer |

| A549 | Lung Cancer |

| HeLa | Cervical Cancer |

| HT-29 | Colon Cancer |

| PC-3 | Prostate Cancer |

Experimental Protocol: MTT Assay [13]

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

The biphenyl scaffold is present in some natural and synthetic antimicrobial agents. [1][2]Aldehyde-containing compounds, such as cinnamaldehyde, are also known for their antimicrobial properties. [14]Therefore, it is plausible that this compound possesses antimicrobial activity.

Hypothesized Spectrum of Activity: The compound may exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species.

The antimicrobial potential can be initially assessed using the broth microdilution method to determine the minimum inhibitory concentration (MIC). [15] Table 3: Recommended Microbial Strains for Initial Screening

| Microorganism | Type |

| Staphylococcus aureus | Gram-positive bacteria |

| Bacillus subtilis | Gram-positive bacteria |

| Escherichia coli | Gram-negative bacteria |

| Pseudomonas aeruginosa | Gram-negative bacteria |

| Candida albicans | Fungal pathogen |

Experimental Protocol: Broth Microdilution Assay

-

Prepare a twofold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Concluding Remarks and Future Directions

This compound represents a promising yet understudied molecule with a high probability of exhibiting valuable biological activities. The structural analogy to known anticancer, anti-inflammatory, and antimicrobial agents provides a strong rationale for its investigation. This technical guide offers a comprehensive starting point for researchers by providing a reliable synthetic route and detailed, validated protocols for a systematic evaluation of its therapeutic potential.

Future research should focus on the execution of the proposed in vitro assays to confirm the predicted biological activities and to determine the potency (e.g., IC₅₀ and MIC values) of this compound. Positive results from these initial screens would warrant further investigation into its mechanism of action, including studies on specific molecular targets and signaling pathways. Subsequent in vivo studies in appropriate animal models would be the next logical step in the preclinical development of this promising compound. The exploration of structure-activity relationships through the synthesis and testing of related analogs will also be critical in optimizing its biological profile for potential therapeutic applications.

References

- Ahmad, R., et al. (2024). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?

- BenchChem. (2025).

- BenchChem. (2025). Protocol for Assessing the Anticancer Activity of Novel Small Molecules.

- Bhandari, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods.

- Ceylan, M., et al. (2008). An Oxidative Rearrangement of 6‐Phenylbicyclo[3.2.0]heptan‐6‐ol to 1,1′‐Biphenyl‐Carbaldehydes: A Mechanistic Study. Helvetica Chimica Acta.

- Chen, F., et al. (2001). NF-κB: a key role in inflammatory diseases.

- Clark, S. (2024). Fight Inflammation by Inhibiting NF-KB. Life Extension.

- CymitQuimica. (n.d.). 3′,4′-Dimethoxybiphenyl-3-carbaldehyde.

- FooDB. (2010). 3,4-Dimethoxybenzaldehyde.

- Grienke, U., et al. (2014). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules.

- Hoesel, B., & Schmid, J. A. (2013).